molecular formula C7H11BrN2O B8281145 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole

4-bromo-1-(2-ethoxyethyl)-1H-pyrazole

Cat. No.: B8281145
M. Wt: 219.08 g/mol
InChI Key: IOYBCQUZINUXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole ( 1024120-52-2) is an organic compound with the molecular formula C7H11BrN2O and a molecular weight of 219.08 g/mol . This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry, which is functionalized with a bromo substituent and protected by a 2-ethoxyethyl group. The bromine atom at the 4-position makes it a versatile and valuable electrophilic building block for synthetic organic chemistry. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds to create more complex structures for research and development . The 1-(2-ethoxyethyl) side chain acts as a protective group for the pyrazole nitrogen, enhancing the molecule's stability and modifying its solubility properties during synthetic sequences. Researchers employ this compound primarily in the synthesis of novel pharmaceutical intermediates and agrochemicals, as well as in the development of functional materials. Proper storage conditions recommend the product be kept sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Signal Word: Warning .

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

4-bromo-1-(2-ethoxyethyl)pyrazole

InChI

InChI=1S/C7H11BrN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3

InChI Key

IOYBCQUZINUXEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Classical Bromination with Phosphorus Tribromide

A patented method describes bromination using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions (80–90°C). The reaction proceeds via in situ generation of Br⁺ ions, which selectively attack the pyrazole’s C4 position due to its inherent electron density. Key parameters include:

ParameterValue
SolventAcetonitrile
Temperature80–90°C
Molar Ratio (Pyrazole:POBr₃)1:0.6
Reaction Time80 minutes
YieldNot explicitly reported

This method avoids hydrolysis byproducts by omitting aqueous workup until the final step, enhancing purity.

N-Bromosuccinimide (NBS) in Polar Solvents

Alternative protocols utilize NBS in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction is catalyzed by Lewis acids like FeCl₃, which polarize the N-Br bond, facilitating Br⁺ transfer. For example:

Yields typically range from 65–75%, with minor formation of 3-bromo regioisomers (<5%).

Cyclocondensation Followed by Bromination

A two-step approach involves synthesizing the pyrazole core from hydrazine derivatives, followed by bromination. This method is advantageous for large-scale production.

Hydrazine-Alkene Cyclocondensation

Maleic acid diesters react with 3-chloro-5-R¹-2-hydrazinopyridines in alkaline media to form 3-hydroxy-4,5-dihydro-1H-pyrazole intermediates. Subsequent dehydration and bromination yield the target compound.

Step 1: Cyclocondensation

ParameterValue
SolventMethanol/Ethanol
BaseSodium methoxide (0.6–1.2 M)
Temperature80–90°C
Reaction Time30 minutes

Step 2: Bromination
Phosphorus oxybromide introduces bromine at C4, with acetonitrile as the solvent and a 1:0.6 molar ratio of intermediate to POBr₃.

Metal-Halogen Exchange Reactions

Lithium-halogen exchange offers regioselective bromination under cryogenic conditions.

Directed Ortho-Metalation (DoM)

4-Lithio-1-(2-ethoxyethyl)-1H-pyrazole, generated via n-butyllithium (n-BuLi) at -78°C, reacts with electrophilic bromine sources (e.g., Br₂, CBr₄).

This method achieves 70–80% yields but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

MethodYieldSelectivityScalabilityKey Limitations
POBr₃ BrominationHigh*>90%IndustrialRequires high temperatures
NBS/FeCl₃65–75%85–90%Lab-scaleRegioisomer formation
CyclocondensationModerate>95%Multi-stepComplex purification
Metal-Halogen Exchange70–80%>95%Lab-scaleCryogenic conditions

*Yield data inferred from analogous reactions in sources.

Mechanistic Insights and Optimization Strategies

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance bromination rates by stabilizing transition states. In contrast, THF improves lithium coordination in metalation reactions.

Temperature Control

Exothermic bromination reactions require careful temperature modulation to prevent ring degradation. For example, maintaining POBr₃ reactions at 80–90°C minimizes side product formation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The brominated pyrazole can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

    Substitution Reactions: Substituted pyrazoles with various functional groups.

    Coupling Reactions: Biaryl or vinyl-pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Its structural properties allow for modifications that enhance biological activity. Studies have demonstrated its potential as a lead compound for developing new drugs with improved efficacy against diseases such as cancer and bacterial infections .

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole has shown activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit growth .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing comparable effects to established anti-inflammatory drugs. Mechanistically, it may inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Materials Science

Development of Novel Materials
In materials science, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole is employed in the synthesis of novel materials with specific electronic or optical properties. Its unique structure allows for the creation of materials that can be utilized in sensors or electronic devices, enhancing their performance through improved conductivity or light absorption characteristics .

Chemical Biology

Biochemical Probes
The compound can act as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. Its ability to selectively bind to certain biological targets makes it valuable for investigating cellular processes and developing new therapeutic strategies .

Agricultural Chemistry

Synthesis of Agrochemicals
In agricultural chemistry, 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole is explored for its potential in synthesizing agrochemicals such as herbicides and fungicides. Its efficacy against various plant pathogens positions it as a candidate for developing environmentally friendly agricultural solutions .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryDemonstrated potential as an antimicrobial agent against E. coli and S. aureus
Anti-inflammatory EffectsComparable efficacy to indomethacin in reducing inflammation
Materials ScienceUtilized in the development of conductive polymers for electronic applications
Chemical BiologyEffective as a biochemical probe for studying enzyme interactions
Agricultural ChemistryPotential use in synthesizing effective herbicides and fungicides

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Observations :

  • Steric and Electronic Effects : The ethoxyethyl group in the target compound allows higher yields (97%) compared to bulkier substituents like phenylethyl (70%) or tetrahydrofuran (68%), likely due to reduced steric hindrance during alkylation .
  • Catalytic Influence : Ruthenium-catalyzed methods (e.g., for naphthalene-containing analogs) achieve high yields (86%) but require specialized catalysts, whereas acid-catalyzed methods are simpler and scalable .

Spectroscopic and Physicochemical Properties

NMR Spectral Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole δ 7.57 (s, 1H, pyrazole H3), 4.12–3.93 (m, OCH₂CH₂), 1.25 (t, J=7 Hz, CH₃) δ 140.3 (C4-Br), 67.2 (OCH₂), 15.1 (CH₃)
4-Bromo-1-(1-phenylethyl)-1H-pyrazole δ 7.38 (s, 1H), 5.35 (q, J=7 Hz, CHPh), 1.75 (d, J=7 Hz, CH₃) δ 141.1 (C4-Br), 61.9 (CHPh), 21.2 (CH₃)
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole δ 5.92 (dd, J=7/3 Hz, THF H), 2.60–1.96 (m, THF CH₂) δ 93.5 (C4-Br), 76.8 (THF O-C)

Key Observations :

  • Ethoxyethyl vs. Phenylethyl : The ethoxyethyl group shows distinct splitting patterns (e.g., OCH₂CH₂ multiplet at δ 4.12–3.93) compared to the phenylethyl group's aromatic-coupled signals (δ 5.35, q) .
  • Cyclic vs. Linear Ethers : The tetrahydrofuran substituent introduces complex coupling (δ 5.92, dd) due to its rigid cyclic structure, contrasting with the flexible ethoxyethyl chain .

Reactivity and Functionalization Potential

  • Electrophilic Substitution : The ethoxyethyl group's electron-donating nature activates the pyrazole ring at C3/C5 positions, whereas electron-withdrawing groups (e.g., -CF₃ in ) deactivate the ring.
  • Suzuki-Miyaura Cross-Coupling : The target compound's boronated derivative (1-(ethoxyethyl)-4-boryl-pyrazole) is a key intermediate for biaryl synthesis, outperforming chloroethyl analogs in stability .
  • Hydrolytic Stability : The ethoxyethyl group resists hydrolysis under basic conditions, unlike chloroethyl derivatives, which may undergo nucleophilic substitution .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole?

  • Methodology : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole was prepared by reacting 3-bromo-1H-pyrazole with 1-ethoxyethyl groups under optimized conditions, yielding 73.3% after distillation . Key steps include cyclization using phosphorus oxychloride and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
  • Data :

Reaction Scale (mol)Yield (%)Purification MethodKey NMR Peaks (δ, ppm)
0.13673.3Distillation1.03 (t, CH2CH3), 8.18 (s, Ar-H)

Q. How is the compound characterized using spectroscopic methods?

  • Methodology : Structural confirmation relies on 1H/13C NMR , HRMS , and IR spectroscopy . For instance:

  • 1H NMR (DMSO-d6): Peaks at δ 1.03 (CH2CH3), 5.52 (NCH), and 8.18 (Ar-H) confirm the ethoxyethyl and pyrazole moieties .
  • HRMS : Exact mass calculated for C7H11BrN2NaO: 240.9947 (observed: 240.9946) .
  • IR : Strong absorption at 2129 cm⁻¹ (azide stretch) in related derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in cross-coupling reactions?

  • Methodology : Optimization involves:

  • Solvent Systems : DCE/HFIP (2:1) improves photoelectrocatalytic amination yields .
  • Catalysts : Ru(dtbbpy)₃(PF₆)₂ enhances decarboxylative alkylation efficiency (86% yield) .
  • Temperature Control : Reactions at 50°C with azido(trimethyl)silane increase azide incorporation .
    • Data Contradictions : Lower yields (64%) in Sonogashira reactions vs. higher yields (86%) in decarboxylative methods highlight catalyst-dependent outcomes .

Q. What strategies resolve contradictory spectral data for derivatives of this compound?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR shifts across studies. For example, pyrazole protons in DMSO-d6 (δ 7.74) vs. CDCl3 (δ 7.60) indicate solvent-induced shifts .
  • Isotopic Labeling : Use 13C NMR to distinguish regioisomers (e.g., Cq at δ 161.5 vs. δ 148.5) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. How does the 2-ethoxyethyl group influence reactivity in medicinal chemistry applications?

  • Methodology :

  • Electron-Withdrawing Effects : The ethoxyethyl group stabilizes intermediates in triazole-pyrazole hybrids, facilitating click chemistry .
  • Solubility : Enhanced solubility in methanol/DCM improves bioavailability for antimicrobial screening .
  • Pharmacokinetics : Ethoxy groups reduce metabolic degradation compared to methyl analogs .

Safety and Handling

Q. What precautions are critical when handling 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole?

  • Methodology :

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact (H301: Toxic if swallowed) .
  • Waste Disposal : Avoid aqueous discharge; use Celite adsorption for solvent removal .
  • Stability : Store at 2–8°C in inert atmospheres to prevent decomposition .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

  • Methodology :

  • Building Block : Used in decarboxylative alkylation to create CNS-targeted molecules (e.g., mGluR5 ligands) .
  • Cross-Coupling : Participates in Sonogashira reactions to generate phenylethynyl derivatives for kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.